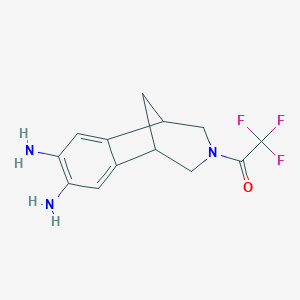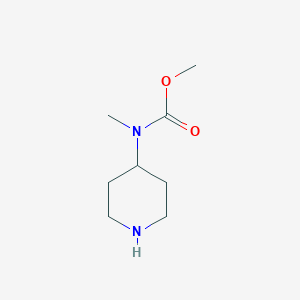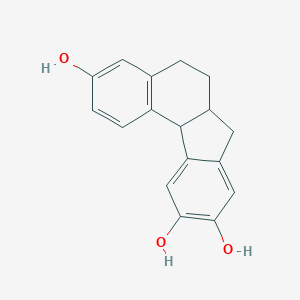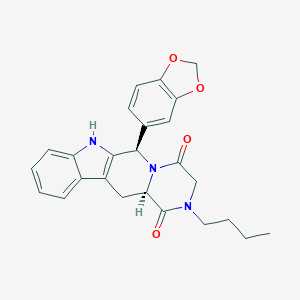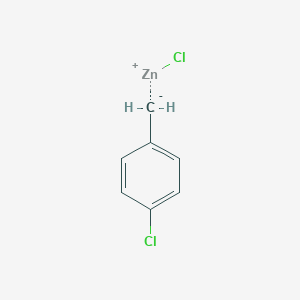
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid (AEAO) is a chemical compound that has been widely studied for its potential applications in the field of medicine. AEAO belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines and to reduce the activity of certain enzymes involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to protect against oxidative stress. 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which could have implications for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. One area of interest is the development of new synthetic methods for producing 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. Another area of interest is the further exploration of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the use of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid as a fluorescent probe for detecting metal ions could have applications in the field of environmental monitoring and analysis.
Métodos De Síntesis
The synthesis of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid involves the reaction of 2-aminoethanol with 2-nitroacetic acid, followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas or palladium on carbon. The final step involves the cyclization of the resulting compound with triphosgene and triethylamine to form 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. The yield of this reaction is typically around 60-70%.
Propiedades
Número CAS |
153596-02-2 |
|---|---|
Nombre del producto |
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid |
Fórmula molecular |
C5H8N4O3 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
4-(2-aminoethylamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O3/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11) |
Clave InChI |
AHNFJYAJEFJZAW-UHFFFAOYSA-N |
SMILES |
C(CNC1=NON=C1C(=O)O)N |
SMILES canónico |
C(CNC1=NON=C1C(=O)O)N |
Sinónimos |
1,2,5-Oxadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



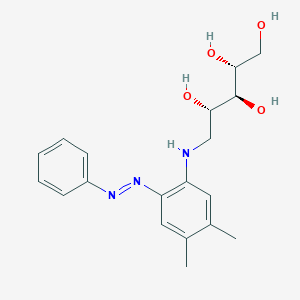
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
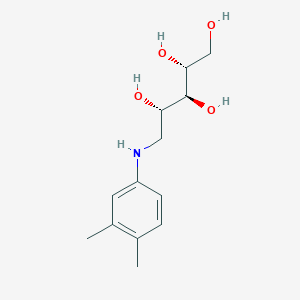
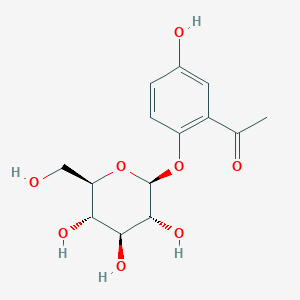
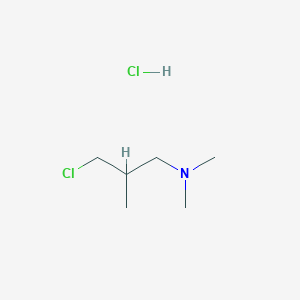
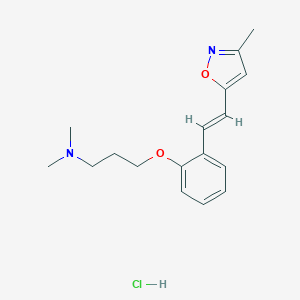
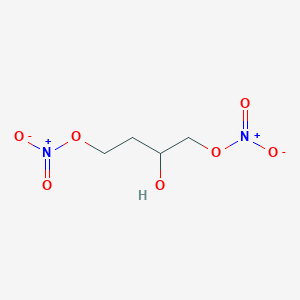
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
